(3-Bromo-2-chloro-5-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-2-chloro-5-fluorophenyl)methanol is an organic compound with the molecular formula C7H5BrClFO It is a halogenated phenylmethanol derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-chloro-5-fluorophenyl)methanol typically involves the halogenation of a phenylmethanol precursor. One common method includes the use of bromine, chlorine, and fluorine reagents under controlled conditions to introduce the respective halogen atoms onto the benzene ring. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors. These reactors allow precise control over reaction parameters such as temperature, pressure, and reagent concentration, ensuring consistent product quality. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-chloro-5-fluorophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield (3-Bromo-2-chloro-5-fluorophenyl)aldehyde or (3-Bromo-2-chloro-5-fluorophenyl)carboxylic acid, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(3-Bromo-2-chloro-5-fluorophenyl)methanol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-2-chloro-5-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms on the benzene ring can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-6-chloro-2-fluorophenyl)methanol
- (3-Chloro-2,4-difluorophenyl)methanol
- (2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol
Uniqueness
(3-Bromo-2-chloro-5-fluorophenyl)methanol is unique due to the specific arrangement of halogen atoms on the benzene ring, which can influence its chemical reactivity and biological activity. This distinct halogenation pattern can result in different binding affinities and selectivities compared to similar compounds .
Properties
Molecular Formula |
C7H5BrClFO |
---|---|
Molecular Weight |
239.47 g/mol |
IUPAC Name |
(3-bromo-2-chloro-5-fluorophenyl)methanol |
InChI |
InChI=1S/C7H5BrClFO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2,11H,3H2 |
InChI Key |
WWDBDWSPKCXYLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CO)Cl)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.